molecular formula C5H5FN2O2 B1612362 methyl 4-fluoro-1H-pyrazole-3-carboxylate CAS No. 85605-94-3

methyl 4-fluoro-1H-pyrazole-3-carboxylate

Cat. No.: B1612362
CAS No.: 85605-94-3
M. Wt: 144.1 g/mol
InChI Key: SQWUFARRBCUQFD-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C5H5FN2O2 and its molecular weight is 144.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Methyl 4-fluoro-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of diverse fluorinated pyrazoles. These compounds are highly sought after in medicinal chemistry due to their potential biological activities. For instance, Surmont, Verniest, and their colleagues developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, highlighting the importance of fluorinated pyrazoles bearing additional functional groups that allow further functionalization (Surmont et al., 2011). Similarly, the work by Thangarasu, Manikandan, and Thamaraiselvi on novel pyrazole carbaldehyde derivatives demonstrated the wide applicability of such fluorinated structures in biological contexts, including antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu et al., 2019).

Drug Discovery and Medicinal Chemistry

Fluorinated pyrazoles, synthesized using this compound, are integral in discovering new drugs due to their promising biological activities. The synthesis and molecular corroborations of medicinally important novel pyrazoles have led to the identification of compounds with potential anti-inflammatory and anti-cancer properties, demonstrating the compound's role in drug efficacy determinations through in silico, in vitro, and cytotoxicity validations (P. Thangarasu et al., 2019).

Exploration of New Reactions

The compound has also enabled the development of new chemical reactions and methodologies in organic synthesis. For example, Schmitt, Bouvet, Pégot, Panossian, Vors, Pazenok, Magnier, and Leroux explored fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, showcasing innovative approaches to fluorination and functionalization of organic molecules (Schmitt et al., 2017).

Properties

IUPAC Name

methyl 4-fluoro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWUFARRBCUQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574706
Record name Methyl 4-fluoro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85605-94-3
Record name Methyl 4-fluoro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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